Paroxol Methanesulfonate is a chemical compound primarily recognized as an intermediate in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders. This compound, with the CAS number 608521-21-7, plays a significant role in pharmaceutical applications due to its structural properties and reactivity.
Paroxol Methanesulfonate is synthesized from Paroxetine or its derivatives through various chemical processes. Its production is often associated with pharmaceutical manufacturing, particularly in the context of developing antidepressant medications.
Paroxol Methanesulfonate is classified as a sulfonate ester. It belongs to a broader category of compounds known for their utility in medicinal chemistry, particularly in drug formulation and development.
The synthesis of Paroxol Methanesulfonate can be achieved through several methods:
The synthesis typically involves exothermic reactions that require careful temperature management to avoid decomposition or unwanted side reactions. The concentration of reactants is crucial, generally ranging from 2% to 50% weight/volume for optimal results .
The molecular structure of Paroxol Methanesulfonate features a methanesulfonate group attached to the Paroxetine framework. The precise arrangement can lead to different polymorphic forms, which are important for its physical properties and efficacy in pharmaceutical applications.
Paroxol Methanesulfonate participates in various chemical reactions typical for sulfonates, including nucleophilic substitutions and coupling reactions. These reactions are essential for modifying the compound further or integrating it into larger pharmaceutical molecules.
The reactivity of Paroxol Methanesulfonate can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. For example, its reaction with nucleophiles typically requires polar aprotic solvents to enhance nucleophilicity .
The mechanism by which Paroxol Methanesulfonate acts primarily involves its role as an intermediate that undergoes further transformations into active pharmaceutical ingredients. In the context of Paroxetine synthesis, it facilitates the formation of key metabolites that contribute to the drug's therapeutic effects on serotonin reuptake inhibition.
Studies indicate that derivatives of Paroxetine bind effectively to the serotonin transporter (SERT), impacting serotonin levels in the brain and thereby influencing mood regulation . The specific binding interactions are critical for understanding how modifications to the Paroxol Methanesulfonate structure might affect drug efficacy.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC) are employed to characterize its properties and confirm purity during synthesis .
Paroxol Methanesulfonate is primarily utilized in:
Paroxol Methanesulfonate (CAS No. 608521-21-7) is a crystalline organic salt with the molecular formula C₁₄H₂₀FNO₃S and a molecular weight of 301.38 g/mol. Its systematic IUPAC name is ((3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methyl methanesulfonate. The compound features a stereochemically defined piperidine core with a fluorophenyl moiety at the 4-position and a methanesulfonate (mesylate) ester group at the 3-methyl position. This specific (3S,4R) stereochemistry is critical for its biological relevance as a synthetic precursor to the antidepressant paroxetine. The mesylate group (–OSO₂CH₃) enhances the compound’s solubility in polar solvents and its reactivity in nucleophilic substitution reactions [1] [4].
Table 1: Fundamental Chemical Identifiers of Paroxol Methanesulfonate
Property | Value |
---|---|
CAS Registry Number | 608521-21-7 |
Molecular Formula | C₁₄H₂₀FNO₃S |
Molecular Weight | 301.38 g/mol |
IUPAC Name | ((3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methyl methanesulfonate |
Key Synonyms | (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol methanesulfonate; Paroxol mesylate |
Paroxol Methanesulfonate emerged as a strategic intermediate during the development of paroxetine (marketed as Paxil®), a selective serotonin reuptake inhibitor (SSRI) approved by the FDA in 1992. The discovery of paroxetine dates to 1975 by Ferrosan, with GlaxoSmithKline later optimizing its synthesis. The methanesulfonate salt form was developed to address challenges in purifying and stabilizing the active pharmaceutical ingredient (API). Patent literature from the late 1990s (e.g., GB2336364A) details methods for crystallizing Paroxol Methanesulfonate to achieve high stereochemical purity, which was essential for manufacturing consistency. The compound’s role stemmed from the need for a stable, crystalline precursor that could undergo efficient O-alkylation to form paroxetine’s benzodioxolyl ether linkage [3] [6] [10].
As a high-purity synthetic intermediate, Paroxol Methanesulfonate enables the efficient production of paroxetine, which treats major depressive disorder, OCD, and panic disorders. Its mesylate group acts as an excellent leaving group, facilitating nucleophilic displacement by sesamol derivatives under basic conditions to form the C–O bond of paroxetine. Beyond pharmaceutical manufacturing, the compound is a model substrate for studying:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9